![molecular formula C7H4ClNO2S B2981047 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 332099-03-3](/img/structure/B2981047.png)

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

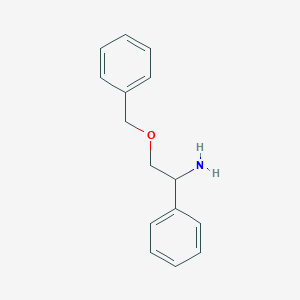

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a chemical compound with the CAS Number: 332099-03-3 . It has a molecular weight of 201.63 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClNO2S/c8-5-2-3-1-4(7(10)11)9-6(3)12-5/h1-2,9H,(H,10,11) . This compound contains a total of 17 bonds, including 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 1 double bond, and 9 aromatic bonds . It also contains 2 five-membered rings, 1 eight-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 Pyrrole, and 1 Thiophene .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications

Synthesis and Derivative Formation

Synthesis Methods

A study by Grozav et al. (2019) describes the synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids. This process involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid, leading to the formation of thieno[2,3-b]pyrrole-4-carboxylates and other related compounds (Grozav et al., 2019).

Derivative Synthesis

Shao-ji (2015) reports the design and synthesis of 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b]pyrrole-2-carboxylic acid, demonstrating the versatility of this chemical in creating new compounds (Shao-ji, 2015).

Microwave-assisted Synthesis

- Efficient Synthesis Techniques: Hesse et al. (2007) describe a microwave-assisted method for synthesizing 2-aminothiophene-3-carboxylic acid derivatives. This technique demonstrates the potential for efficient and rapid synthesis of compounds related to 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (Hesse et al., 2007).

Chemical Structure and Properties

- Structural Analysis: Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, contributing to understanding the structural properties of similar compounds like this compound (Santilli et al., 1971).

Applications in Chemical Synthesis

- Creation of Novel Compounds: Research by Torosyan et al. (2018) involved the synthesis of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids, showcasing the role of similar compounds in the creation of new chemical entities (Torosyan et al., 2018).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, and P501 .

Mechanism of Action

Target of Action

It has been found in complex with mycobacterium tuberculosis malate synthase , suggesting that it may interact with this enzyme.

Mode of Action

It was observed that the fragment structures showed a hydrogen bond to the backbone carbonyl of met-631 . This suggests that the compound may interact with its target through hydrogen bonding, potentially altering the function of the target protein.

Biochemical Pathways

Given its interaction with Mycobacterium tuberculosis malate synthase , it may be involved in the glyoxylate cycle and other related metabolic pathways.

Result of Action

Given its potential interaction with mycobacterium tuberculosis malate synthase , it may inhibit the function of this enzyme, potentially affecting the metabolism of the bacteria.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Properties

IUPAC Name |

2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S/c8-5-2-3-1-4(7(10)11)9-6(3)12-5/h1-2,9H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGNHUJSAKAIRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1C=C(S2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2980964.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2980969.png)

![2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B2980970.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2980972.png)

![tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate](/img/structure/B2980973.png)

![5-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2980975.png)

![Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2980976.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2980980.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)